molecular formula C20H28N2O4 B3098016 8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-30-2

8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B3098016
CAS No.: 1326813-30-2
M. Wt: 360.4 g/mol
InChI Key: FHALRJJVTUUTEF-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic diazaspirodecanes, characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The benzyl group at position 8 and the 3-methylbutanoyl substituent at position 4 contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

8-benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-15(2)12-18(23)22-17(19(24)25)14-26-20(22)8-10-21(11-9-20)13-16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHALRJJVTUUTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120488
Record name 1-Oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, 4-(3-methyl-1-oxobutyl)-8-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326813-30-2
Record name 1-Oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, 4-(3-methyl-1-oxobutyl)-8-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1326813-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, 4-(3-methyl-1-oxobutyl)-8-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H28N2O4
Molecular Weight360.45 g/mol
Boiling Point555.4 ± 50.0 °C (Predicted)
Density1.22 ± 0.1 g/cm³ (Predicted)
pKa3.19 ± 0.20 (Predicted)

These properties suggest that the compound may exhibit significant stability and solubility, which are crucial for its biological activity.

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Preliminary studies indicate that it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that could result in therapeutic effects.

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, affecting signal transduction pathways.

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations have indicated that it may have cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in cellular models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study reported that derivatives of spiro compounds, including this one, demonstrated significant antibacterial activity against Gram-positive bacteria .
    • In vitro assays indicated an IC50 value suggesting effective inhibition at low concentrations.
  • Cytotoxicity Assays :
    • In a study involving various cancer cell lines, the compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell type .
    • The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
  • Inflammation Models :
    • Research utilizing lipopolysaccharide (LPS)-induced inflammation models showed that treatment with this compound reduced pro-inflammatory cytokine levels significantly .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects due to its structural similarity to known pharmacophores. It exhibits properties that may be beneficial in the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of diazaspiro compounds, including derivatives of 8-benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. Results indicated that these compounds could inhibit tumor cell proliferation through apoptosis induction mechanisms .

Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology, particularly in modulating neurotransmitter systems.

Case Study: Neurotransmitter Modulation

In vitro studies demonstrated that derivatives of this compound could enhance GABAergic activity, suggesting potential applications in treating anxiety and epilepsy .

Synthetic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry, facilitating the creation of more complex molecules.

Example: Synthesis of Novel Spiro Compounds

Researchers utilized this compound as a precursor to synthesize novel spiro compounds with enhanced biological activities .

Comparison with Similar Compounds

Structural and Functional Insights

  • Aliphatic vs. Aromatic Substituents: The target compound’s 3-methylbutanoyl group provides a balance between hydrophobicity and metabolic stability compared to aromatic analogs. For instance, the 3-phenylpropanoyl analog () may exhibit stronger binding to aromatic receptor pockets but could suffer from rapid oxidative metabolism. The furan-2-carbonyl derivative () introduces heterocyclic polarity but may face instability under oxidative conditions.
  • Steric and Electronic Effects: Bulky substituents like 4-tert-butylbenzoyl () improve metabolic stability by shielding reactive sites, a common strategy in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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